molecular formula C15H17N3O B2740740 5-Amino-2-(benzyl(methyl)amino)benzamide CAS No. 1303752-11-5

5-Amino-2-(benzyl(methyl)amino)benzamide

Cat. No.: B2740740
CAS No.: 1303752-11-5
M. Wt: 255.321
InChI Key: ARZXUGWAGBIGAQ-UHFFFAOYSA-N
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Description

5-Amino-2-(benzyl(methyl)amino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a benzyl(methyl)amino group at the 2nd position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(benzyl(methyl)amino)benzamide can be achieved through several synthetic routes. One common method involves the amidation of 5-amino-2-nitrobenzoic acid with benzyl(methyl)amine. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include nitration, reduction, and amidation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(benzyl(methyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

5-Amino-2-(benzyl(methyl)amino)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzyl(methyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(benzyl(methyl)amino)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2-[benzyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15(17)19/h2-9H,10,16H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZXUGWAGBIGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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